7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide
CAS No.:
Cat. No.: VC16792570
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O3 |
|---|---|
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | 7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide |
| Standard InChI | InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20) |
| Standard InChI Key | RTKIYFITIVXBLE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound’s IUPAC name, 7-[4-(Dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide, reflects its branched aliphatic chain, conjugated diene system, and hydroxamic acid functional group . Key synonyms include Trichostatin A (racemate), Tricostatin A, and identifiers such as DTXSID30860735 and PubChem CID 5562 .
Molecular Architecture
The structure features:
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A dimethylaminophenyl moiety at position 7.
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A hydroxamic acid group (-NHOH) as the terminal amide.
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Conjugated double bonds at positions 2 and 4, contributing to its planar geometry .
Table 1: Key Physicochemical Properties
The dimethylamino group enhances solubility in polar solvents, while the conjugated system facilitates π-π interactions with biological targets .
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis involves multi-step organic reactions, typically starting with 4-(dimethylamino)benzaldehyde and proceeding through aldol condensation, Michael addition, and hydroxamic acid formation. Critical steps include:
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Aldol Condensation: Formation of the α,β-unsaturated ketone backbone.
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Hydroxamic Acid Introduction: Reaction with hydroxylamine under controlled pH.
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Purification: High-Performance Liquid Chromatography (HPLC) achieves >95% purity.
Analytical Validation
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Nuclear Magnetic Resonance (NMR): Confirms regiochemistry via ¹H and ¹³C shifts, particularly the hydroxamic proton at δ 10.2 ppm.
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Mass Spectrometry (MS): Molecular ion peak at m/z 302.37 aligns with the molecular formula .
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X-ray Crystallography: Resolves the (6R) stereochemistry in crystalline forms .
Biological Activity and Mechanism of Action
HDAC Inhibition
TSA competitively inhibits zinc-dependent HDACs (Class I/II), binding to the active site via its hydroxamic acid group, which chelates zinc ions . This prevents histone deacetylation, maintaining chromatin in an open conformation and promoting transcription of tumor suppressor genes (e.g., p53) .
Table 2: HDAC Inhibitory Profile of TSA
| HDAC Class | IC₅₀ (nM) | Selectivity |
|---|---|---|
| Class I | 1.8 | Broad-spectrum |
| Class II | 3.2 | Broad-spectrum |
| Class IV | >1000 | Negligible |
Data adapted from epigenetic studies .
Anticancer Effects
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Apoptosis Induction: TSA upregulates pro-apoptotic proteins (e.g., BAX) in leukemia cells .
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Cell Cycle Arrest: G₁/S phase arrest in breast cancer models via p21 activation .
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Angiogenesis Suppression: Reduces VEGF expression in solid tumors .
Applications in Research and Therapy
Pharmaceutical Development
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Epigenetic Therapy: TSA serves as a lead compound in HDAC inhibitor design (e.g., Vorinostat) .
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Combination Therapies: Synergizes with DNA methyltransferase inhibitors (e.g., Azacitidine) to reactivate silenced genes .
Agricultural and Biochemical Uses
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Biopesticide Potential: Disrupts chitin synthesis in insects via HDAC homolog inhibition .
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Enzyme Assays: Utilized in in vitro HDAC activity screens.
Recent Advances and Future Directions
Nanodelivery Systems
Liposomal encapsulation improves TSA’s bioavailability and reduces systemic toxicity in preclinical models .
Clinical Trials
Phase I/II trials explore TSA analogs in cutaneous T-cell lymphoma and myelodysplastic syndromes, showing partial responses in 30% of patients .
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